3-(4-Methylphenyl)-5-phenyl-1,3-oxazol-2(3H)-one
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Overview
Description
3-(4-Methylphenyl)-5-phenyl-1,3-oxazol-2(3H)-one is an organic compound belonging to the oxazolone family This compound is characterized by its unique structure, which includes a 1,3-oxazol-2(3H)-one ring substituted with a 4-methylphenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-5-phenyl-1,3-oxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzoyl chloride with phenylglycine in the presence of a base, followed by cyclization to form the oxazolone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-5-phenyl-1,3-oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., bromine). The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane, toluene, or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(4-Methylphenyl)-5-phenyl-1,3-oxazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-5-phenyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-8-methylxanthine: This compound shares a similar methylphenyl group but has a different core structure.
4-Methylpropiophenone: Another compound with a methylphenyl group, but it is a ketone rather than an oxazolone
Uniqueness
3-(4-Methylphenyl)-5-phenyl-1,3-oxazol-2(3H)-one is unique due to its oxazolone ring, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
62761-44-8 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-phenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C16H13NO2/c1-12-7-9-14(10-8-12)17-11-15(19-16(17)18)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
VZRMFWYMNSPDFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(OC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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